molecular formula C7H9N3O B13018803 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B13018803
M. Wt: 151.17 g/mol
InChI Key: QRBMSNBLSUWEIP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a privileged structure used to create potent and selective therapeutic agents. Research has demonstrated that analogues within this chemical class act as inhibitors of the transforming growth factor-beta type I receptor kinase domain (TβR-I) . Such inhibitors are valuable tools for investigating pathways involved in cell proliferation, differentiation, and fibrosis. The carboxamide functional group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to optimize drug-like properties and target affinity . This compound is intended for research applications only, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in vitro. It is supplied with guaranteed purity and identity for reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

InChI

InChI=1S/C7H9N3O/c8-7(11)5-4-9-10-3-1-2-6(5)10/h4H,1-3H2,(H2,8,11)

InChI Key

QRBMSNBLSUWEIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Scheme Summary

Step Reaction Description Key Reagents/Conditions Outcome
1 Protection of pyrazole nitrogen with N-SEM group NaH, THF, 0 °C Formation of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
2 Alkylation at C-5 with 1-bromo-3-chloropropane n-BuLi, THF, -78 °C to RT 5-(3-chloropropyl)-N-SEM-pyrazole
3 SEM deprotection Acidic conditions Free pyrazole derivative
4 Intramolecular ring closure Base, DMF Formation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core
5 Electrophilic aromatic substitution with N-bromosuccinimide (NBS) NBS, SEAr conditions Introduction of bromine at C-3 position
6 Conversion of bromine to aldehyde Organometallic or nucleophilic substitution 3-formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
7 Oxime formation from aldehyde Hydroxylamine derivatives Oxime intermediate
8 Hydrogenation of oxime to amine Catalytic hydrogenation Final product: (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

The overall yield of this eight-step process was approximately 29.4%, with intermediates and final products confirmed by HPLC-MS and ^1H NMR spectroscopy.

Detailed Notes on Key Steps

  • Protection and Alkylation: The use of the N-SEM (2-(trimethylsilyl)ethoxy)methyl protecting group on the pyrazole nitrogen is crucial to direct alkylation selectively at the C-5 position without side reactions.
  • Intramolecular Cyclization: After deprotection, the intramolecular nucleophilic substitution leads to ring closure forming the fused bicyclic pyrrolo[1,2-b]pyrazole system.
  • Electrophilic Bromination: NBS is employed to selectively brominate the aromatic ring at the 3-position, enabling further functional group transformations.
  • Functional Group Interconversions: The bromine substituent is converted to an aldehyde, then to an oxime, and finally reduced to the amine, demonstrating a versatile approach to install the desired functional group at C-3.

Alternative Preparation Approaches and Related Pyrazole Syntheses

While the above method is specific and detailed for the target compound, other general pyrazole synthesis methods provide foundational chemistry relevant to the preparation of pyrrolo[1,2-b]pyrazole derivatives:

These methods, while useful for pyrazole cores, generally require adaptation and additional steps to achieve the fused pyrrolo[1,2-b]pyrazole structure with specific substitution at C-3.

Research Findings and Analytical Characterization

  • The eight-step synthetic route was optimized to maximize yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry.
  • Intermediates were characterized by ^1H NMR, confirming the expected chemical shifts and coupling patterns consistent with the proposed structures.
  • HPLC-MS analysis confirmed molecular weights and purity at each stage.
  • The final product exhibited the expected spectral data for the this compound analog, validating the synthetic approach.

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Purpose Yield/Notes
1 N-SEM Protection NaH, THF, 0 °C Protect pyrazole N High yield, clean reaction
2 Alkylation n-BuLi, 1-bromo-3-chloropropane, THF, -78 °C to RT Introduce 3-chloropropyl side chain Overnight reaction, good yield
3 Deprotection Acidic conditions Remove SEM group Quantitative
4 Cyclization Base, DMF Form fused bicyclic ring Efficient ring closure
5 Bromination NBS, SEAr Introduce Br at C-3 Selective substitution
6 Bromine to Aldehyde Organometallic reagents Functional group transformation Moderate yield
7 Oxime Formation Hydroxylamine Convert aldehyde to oxime High yield
8 Hydrogenation Catalytic H2 Reduce oxime to amine Final product obtained

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The carboxamide group undergoes alkylation and acylation at the nitrogen atom under basic conditions. For example:

  • Methylation : Reaction with methyl iodide in DMF (using NaH as a base) yields N-methyl derivatives.

  • Acetylation : Treatment with acetyl chloride in THF (with Et3_3
    N) produces N-acetylated products.

These reactions are critical for modulating the compound’s solubility and biological activity.

Reaction Type Reagents/Conditions Product Yield
AlkylationCH3_3
I, NaH, DMF, 0–25°CN-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide65–78%
AcylationAcCl, Et3_3
N, THF, refluxN-Acetyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide82%

Nucleophilic Substitution

The pyrazole ring participates in nucleophilic substitution reactions. For instance, displacement of halides (if present) with amines or thiols has been reported:

  • Reaction with ammonia in ethanol at 60°C yields amine derivatives.

Cycloaddition Reactions

The compound’s conjugated system enables participation in [3+2] cycloadditions:

  • Huisgen Cycloaddition : Reacts with azides under copper catalysis to form triazole-fused derivatives.

Hydrolysis

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at 100°C produces 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid.

  • Basic Hydrolysis : NaOH (2M) at 80°C yields the same product .

Phosphorylation

The carboxamide reacts with phosphorylating agents (e.g., POCl3_3
) to form phosphorylated derivatives, enhancing its interaction with kinase enzymes.

Amide Coupling

The carboxylic acid derivative (post-hydrolysis) undergoes peptide coupling reactions:

  • EDCI/HOBt-mediated coupling with amines produces novel amides.

Comparative Reactivity with Analogues

The carboxamide group distinguishes this compound from similar bicyclic heterocycles:

Compound Key Functional Group Reactivity Profile
4H-Pyrrolo[1,2-b]pyrazoleNoneLimited functionalization options
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acidCarboxylic acidProne to decarboxylation under heat
N-Methoxy-N-methyl derivativeMethoxy-methyl amideEnhanced stability in alkaline conditions

Reaction Mechanisms

  • Alkylation : Proceeds via deprotonation of the amide nitrogen followed by nucleophilic attack on the alkyl halide.

  • Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water .

Scientific Research Applications

Chemical Properties and Structure

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide features a unique bicyclic structure that combines both pyrrole and pyrazole rings. Its molecular formula is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 166.19 g/mol. This specific structure contributes to its diverse biological activities and makes it a subject of interest in drug development.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that this compound may possess anticancer effects by inhibiting specific pathways involved in tumor growth and proliferation. Studies have shown its potential in targeting cancer cell lines, leading to apoptosis and reduced tumor size in preclinical models.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Synthesis Comparison Table

Synthesis MethodDescriptionYield (%)
Cyclization ReactionInvolves cyclizing pyrrole and pyrazole precursors70-85
Multicomponent ReactionCombines multiple reactants in one step80-90

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TGF-β Receptor Inhibitors

  • Galunisertib demonstrates enhanced potency over the base scaffold due to the quinoline-6-carboxamide group, enabling strong hydrophobic interactions and hydrogen bonding with kinase domains (e.g., residues S280, Y282) .
  • In contrast, unmodified 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide shows moderate TGF-β RI inhibition (IC₅₀ ~ 100–500 nM), highlighting the importance of aromatic extensions for target affinity .

Kinase Inhibitors

  • Danusertib replaces the carboxamide group with a 3-aminopyrazole moiety, shifting activity toward Aurora kinases. Its bicyclic system enhances selectivity, with sub-100 nM IC₅₀ values in cancer models .
  • Derivatives bearing pyridine or quinoline groups (e.g., 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) exhibit improved kinase binding via π-π stacking and hydrophobic interactions .

Antimicrobial Agents

  • The 6-methylidene penem derivative inhibits β-lactamases by mimicking β-lactam substrates, leveraging the pyrrolopyrazole core for stability and binding .

Physicochemical Properties

  • Carboxylic acid derivatives (e.g., 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid) exhibit lower molecular weights (~196–210 g/mol) and higher solubility compared to carboxamide variants, influencing bioavailability .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a unique bicyclic framework, specifically a fused pyrrole and pyrazole ring. Its molecular formula is C7H8N4OC_7H_8N_4O with a molecular weight of approximately 152.15 g/mol. The presence of the carboxamide functional group is significant in modulating its biological properties and interactions with various targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies show IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : It has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to tumor growth and survival. Case studies indicate efficacy against several cancer cell lines, including those from lung and colorectal cancers .
  • Antimicrobial Effects : Research indicates that it possesses antimicrobial properties, contributing to its potential in treating infections .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
  • Multi-step Synthesis : Involves the formation of the bicyclic structure followed by functionalization to introduce the carboxamide group.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Effects : Different substituents on the pyrazole ring can significantly alter the compound's potency against specific targets like COX enzymes and cancer cell lines.
Substituent TypeBiological ActivityRemarks
MethylEnhanced anti-inflammatory activityIncreases lipophilicity
HalogenImproved anticancer activityModulates receptor binding affinity

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Inhibition of COX Enzymes : A study demonstrated that derivatives of this compound showed superior COX-2 inhibition compared to traditional NSAIDs, indicating potential for developing new anti-inflammatory drugs .
  • Anticancer Activity : In vitro assays indicated that certain derivatives effectively inhibited growth in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), with mechanisms involving apoptosis induction and cell cycle arrest .
  • TGF-beta Receptor Inhibition : Research on aryl-substituted analogs revealed their ability to selectively inhibit TGF-beta type I receptor kinase activity, suggesting a role in modulating fibrotic processes associated with various cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide derivatives, and what challenges arise during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step routes with protective group strategies. For example, a brominated derivative (3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) is synthesized via alkylation at the C-5 position using 1-bromo-3-chloropropane after N-SEM protection of pyrazole . Challenges include low yields (e.g., 45-60% in intermediate steps) and side reactions due to the compound’s sensitivity to moisture. Purification often requires column chromatography under inert conditions .

Q. Which analytical techniques are recommended for characterizing the structural integrity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing between C-3 and C-5 substitutions) .
  • HPLC-MS : For purity assessment, especially for brominated derivatives (e.g., CAS 174790-35-3, MW 187.04 g/mol) .
  • X-ray Crystallography : To resolve ambiguities in fused-ring conformation .
    • Storage : Store derivatives at 2–8°C in sealed containers to prevent decomposition .

Advanced Research Questions

Q. How can synthetic routes for (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine be optimized to improve yield and scalability?

  • Methodological Answer :

  • Factorial Design : Apply 2^k factorial experiments to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, increasing reaction temperature from 25°C to 40°C improved alkylation efficiency by 18% in preliminary trials .
  • Flow Chemistry : Transition from batch to continuous-flow systems to enhance reproducibility and reduce side-product formation .
  • Protection-Deprotection Strategies : Replace N-SEM groups with thermally stable alternatives (e.g., Boc) to simplify purification .

Q. How do structural modifications at the C-3 position influence the bioactivity of pyrrolopyrazole derivatives?

  • Methodological Answer :

  • Case Study : Introducing a carboxamide group at C-3 enhances kinase inhibition (e.g., PI3K-delta, IC₅₀ = 12 nM) by facilitating hydrogen bonding with ATP-binding pockets .
  • Comparative Analysis : Bromine substitution at C-3 (e.g., 3-Bromo derivative) reduces solubility (logP = 2.1) but increases metabolic stability in vitro (t₁/₂ = 6.2 hrs vs. 2.1 hrs for unsubstituted analogs) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. What strategies resolve discrepancies in reported bioactivity data for pyrrolopyrazole derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., staurosporine for cytotoxicity) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. For example, antitrypanosomal activity ranged from IC₅₀ = 0.8–5.6 µM due to differences in parasite strains .
  • Structural Verification : Re-evaluate compound identity via LC-MS in studies with conflicting results to rule out degradation .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the stability of pyrrolopyrazole derivatives under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate derivatives in PBS (pH 7.4) and human liver microsomes at 37°C. Sample at 0, 1, 3, 6, and 24 hrs for HPLC analysis .
  • Degradation Pathways : Use LC-HRMS to identify hydrolysis products (e.g., cleavage of the pyrrolopyrazole ring) .
  • Data Interpretation : Apply first-order kinetics to calculate degradation rate constants (k) and shelf-life (t₉₀) .

Q. What comparative frameworks are effective for assessing the pharmacological potential of pyrrolopyrazole analogs?

  • Methodological Answer :

  • Hierarchical Clustering : Group analogs by structural similarity (e.g., Tanimoto coefficient >0.85) and bioactivity profiles (e.g., kinase inhibition vs. cytotoxicity) .
  • Dose-Response Matrix : Test analogs across a 10-point concentration range (1 nM–100 µM) to generate EC₅₀/IC₅₀ heatmaps .
  • In Vivo Correlation : Use murine models to validate in vitro findings (e.g., tumor growth inhibition rates) and adjust pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) .

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